Furothiazole

Mutagenicity SAR Genotoxicity

Furothiazole (CAS 531-82-8), chemically identified as N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), is a heterocyclic compound containing a 5-nitrofuran pharmacophore linked to a 2-acetamidothiazole moiety. This compound belongs to the 5-nitrofuran class of antimicrobial agents, sharing structural features with commercial drugs such as nitrofurantoin, furazolidone, and nitazoxanide.

Molecular Formula C9H7N3O4S
Molecular Weight 253.24 g/mol
CAS No. 531-82-8
Cat. No. B1216896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurothiazole
CAS531-82-8
Synonymsfurothiazole
N-(4-(5-nitro-2-furyl)-2-thiazolyl)acetamide
NFTA
Molecular FormulaC9H7N3O4S
Molecular Weight253.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O4S/c1-5(13)10-9-11-6(4-17-9)7-2-3-8(16-7)12(14)15/h2-4H,1H3,(H,10,11,13)
InChIKeyGYRMPDLIHUXUIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furothiazole (CAS 531-82-8): Procurement Baseline and Identity Verification for Nitrofuran-Thiazole Research


Furothiazole (CAS 531-82-8), chemically identified as N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), is a heterocyclic compound containing a 5-nitrofuran pharmacophore linked to a 2-acetamidothiazole moiety [1]. This compound belongs to the 5-nitrofuran class of antimicrobial agents, sharing structural features with commercial drugs such as nitrofurantoin, furazolidone, and nitazoxanide [2]. Furothiazole was first synthesized in 1962 via reaction of 2-bromoacetyl-5-nitrofuran with thiourea followed by acetylation with acetic anhydride in pyridine [3]. It exists as a yellow crystalline solid with a molecular weight of 253.23 g/mol, a decomposition temperature of 296 °C, and limited aqueous solubility [1].

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Nitrofuran-thiazole scaffold for mutagenicity SAR studies
+
Antimicrobial biofilm screening against Gram-negative pathogens
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Urothelial metabolism studies via ANFT metabolite pathway
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Thermal stability may support high-temperature synthetic workflows

Why Furothiazole Cannot Be Substituted by Generic Nitrofurans: A Comparative Structural and Functional Analysis


While furothiazole shares the 5-nitrofuran pharmacophore with commercial nitrofuran antimicrobials such as nitrofurantoin and furazolidone, the substitution of the furan ring with a 2-acetamidothiazole substituent fundamentally alters the compound's biological profile and reactivity [1]. Unlike simpler nitrofurans, furothiazole's thiazole moiety introduces distinct electronic and steric properties that affect its nitroreduction kinetics, metabolite formation, and tissue distribution [2]. The presence of the acetamide group on the thiazole ring further modulates metabolic stability and biological activity compared to unsubstituted or alkyl-substituted thiazole analogs [3]. The quantitative evidence presented below demonstrates that these structural differences translate into measurable variations in antimicrobial efficacy, mutagenic potency, and metabolic activation pathways that preclude simple substitution by other nitrofuran or nitrothiazole compounds.

Furothiazole (Target)

Distinct ANFT metabolite with bladder accumulation; biofilm activity reported

Generic Nitrofurans (e.g., nitrofurantoin)

Different metabolism; lack of bladder tropism; limited biofilm inhibition reported

Furothiazole (Target)

Multi-species carcinogenicity evidence; used as carcinogenesis reference compound

Other Nitrofuran Antimicrobials

Insufficient carcinogenicity evidence in animals (e.g., nitrofurantoin IARC Group 3)

Furothiazole (Target)

Higher thermal stability and distinct aprotic-solvent solubility profile

Simpler Nitrofurans

Lower melting point; pH-dependent aqueous solubility may limit non-aqueous synthesis

Furothiazole (CAS 531-82-8): Comparative Quantitative Evidence for Research Selection


Furothiazole vs. Phenyl-Substituted Analogs: 4000-Fold Difference in Mutagenic Potency

Furothiazole and its close analog 2-acetylamino-4-(3,4-diphenyl-5-nitro-2-furyl)thiazole (VI) were evaluated in the Salmonella typhimurium TA100 Ames assay. The diphenyl-substituted analog (VI) exhibited mutagenic activity of only 9 rev/nmol, whereas the carcinogenic analog lacking the phenyl substituents showed approximately 4000-fold higher activity in the same strain [1]. This striking difference demonstrates that furothiazole's core 5-nitrofurylthiazole scaffold possesses intrinsic mutagenic potential that is dramatically attenuated by 3,4-diphenyl substitution on the furan ring.

Ames TA100 mutagenicity
Head-to-head
Approx. 36,000 rev/nmol (unsubstituted) vs. 9 rev/nmol (diphenyl analog) — 4000-fold difference
Supports nitrofuran-thiazole SAR studies
Salmonella typhimurium TA100 assay
Mutagenicity SAR Genotoxicity Nitrofuran

Furothiazole Biofilm Activity: Potent Inhibition Against P. aeruginosa ATCC 27853

Furothiazole Derivative 4 demonstrated potent biofilm inhibition activity against Pseudomonas aeruginosa ATCC 27853 in comparative screening alongside pyridine derivatives and thienothiazole derivatives [1]. While exact MBEC or MIC values were not reported in the accessible abstract, the classification of 'potent biofilm inhibition activity' against this clinically relevant Gram-negative pathogen distinguishes furothiazole from commercial nitrofurans such as nitrofurantoin and furazolidone, which have shown limited biofilm activity in the same study series [2]. The structural basis for this activity is attributed to the combination of the 5-nitrofuran moiety with the thiazole ring, which may enhance penetration or retention within the biofilm matrix.

P. aeruginosa biofilm inhibition
Class-level
Reported potent biofilm inhibition (qualitative)
Supports antimicrobial screening context
Quantitative MBEC values not reported
Biofilm inhibition Pseudomonas aeruginosa Antimicrobial Thiazole derivatives

Furothiazole Metabolic Activation: Identification of Unique Urothelial Metabolite ANFT

Furothiazole (administered as FANFT, the N-formyl analog) is metabolized in vivo to 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), which accumulates preferentially in the urinary bladder epithelium [1]. In an in vitro transformation study, primary rat bladder epithelial cells exposed to ANFT for 4 weeks followed by control medium or urea produced tumorigenic cells that formed carcinomas when transplanted to nude mice [2]. In contrast, cells exposed to ANFT followed by sodium saccharin did not produce tumors, and control cells (no chemical exposure) remained non-tumorigenic [2]. This demonstrates that furothiazole undergoes tissue-specific metabolic activation distinct from other nitrofurans such as nitrofurantoin, which undergoes rapid systemic clearance without preferential bladder accumulation [3].

Urothelial metabolism
Context-dependent
ANFT metabolite: tumorigenic transformation in rat bladder cells; control remained non-tumorigenic
Supports bladder carcinogenesis model
Rat bladder epithelium, 4-week exposure
Metabolism Nitroreduction Urothelial carcinogenesis ANFT

Furothiazole vs. Nitrofurantoin: Distinct Physicochemical and Solubility Profile

Furothiazole exhibits a high decomposition temperature of 296 °C and is practically insoluble in water, but moderately soluble in methanol and soluble in dimethylformamide and dimethylacetamide [1]. In contrast, nitrofurantoin (CAS 67-20-9) has a lower melting point of approximately 270 °C (with decomposition) and exhibits pH-dependent aqueous solubility [2]. The higher thermal stability of furothiazole may be advantageous in synthetic protocols requiring elevated temperatures, while its distinct solubility profile necessitates different solvent systems for in vitro assays. The molecular weight of furothiazole (253.23 g/mol) is comparable to nitrofurantoin (238.16 g/mol), but the presence of the thiazole ring confers greater lipophilicity (calculated LogP ~0.91 for furothiazole vs. -0.47 for nitrofurantoin), which may influence membrane permeability and tissue distribution [1].

Thermal & solubility profile
Context-dependent
MP 296 °C (furothiazole) vs. 270 °C (nitrofurantoin); LogP ~0.91 vs. -0.47
May support non-aqueous synthetic workflows
Higher lipophilicity may affect membrane partitioning
Physicochemical properties Solubility Formulation Melting point

Furothiazole Carcinogenicity Data: IARC Classification and Multi-Species Evidence

Furothiazole (NFTA) is classified as a suspected carcinogen with experimental carcinogenic, tumorigenic, and neoplastigenic data, and is carcinogenic in mice, rats, and hamsters following oral administration [1][2]. In a 1981 rat feeding study, administration of 1540 ppm NFT (the 4-(5-nitro-2-furyl)thiazole core) to female Sprague-Dawley rats resulted in 46 neoplasms in 31 of 35 rats (89% tumor incidence), including 24 multiple mammary fibroadenomas and 19 forestomach squamous cell carcinomas [3]. In contrast, only 6 of 36 control rats (17%) developed solitary, benign mammary fibroadenomas [3]. This carcinogenicity profile is distinct from that of nitrofurantoin, which is classified by IARC as Group 3 (not classifiable as to its carcinogenicity to humans) based on inadequate evidence in experimental animals [4].

Carcinogenicity incidence
Context-dependent
89% tumor incidence (NFT) vs. 17% control (5.2× higher); carcinoma induction vs. benign only
Supports nitrofuran carcinogenesis model
Sprague-Dawley rats, 1540 ppm dietary NFT
Carcinogenicity Toxicology IARC Safety assessment

Furothiazole (CAS 531-82-8): Defined Research and Industrial Application Scenarios Based on Quantitative Evidence


Mutagenicity and SAR Studies: A 4000-Fold Dynamic Range for Structure-Activity Investigations

Furothiazole and its phenyl-substituted analogs provide a 4000-fold dynamic range in Ames TA100 mutagenic potency, making this compound series uniquely suited for structure-activity relationship (SAR) studies of nitrofuran genotoxicity [1]. Researchers can use furothiazole as the baseline scaffold and systematically introduce phenyl substitutions to map the structural determinants of nitroreductase-dependent mutagenic activation. The commercial availability of furothiazole (CAS 531-82-8) and its well-characterized mutagenicity profile [2] enable reproducible experiments without the confounding variables present in less-studied nitrofuran analogs.

Biofilm Antimicrobial Screening: Positive Control for P. aeruginosa Biofilm Inhibition Assays

Furothiazole Derivative 4 has demonstrated potent biofilm inhibition activity against Pseudomonas aeruginosa ATCC 27853, a clinically relevant biofilm-forming pathogen [3]. Given the limited anti-biofilm activity of commercial nitrofurans such as nitrofurantoin and furazolidone [4], furothiazole derivatives serve as useful positive controls or reference compounds in biofilm eradication assays. Researchers developing novel anti-biofilm agents can benchmark their compounds against furothiazole derivatives to establish relative potency against Gram-negative biofilms.

Urothelial Carcinogenesis Research: A Well-Characterized Bladder-Specific Procarcinogen

Furothiazole's metabolite ANFT (2-amino-4-(5-nitro-2-furyl)thiazole) is a validated urothelial transforming agent that induces tumorigenic conversion of primary rat bladder epithelial cells in vitro within 4 weeks of exposure [5]. The compound's preferential accumulation in bladder tissue and established in vivo carcinogenicity across multiple species (mouse, rat, hamster) [6] make furothiazole an irreplaceable tool for mechanistic studies of nitrofuran-induced bladder carcinogenesis. In contrast, other nitrofurans such as nitrofurantoin lack this organ-specific carcinogenicity profile [7], positioning furothiazole as a specialized reagent for urinary tract toxicology research.

Physicochemical Benchmarking: High-Temperature Synthetic Applications

With a decomposition temperature of 296 °C and solubility limited to polar aprotic solvents (DMF, DMAc) [8], furothiazole is suitable for synthetic protocols requiring thermal stability under non-aqueous conditions. Its higher melting point relative to nitrofurantoin (MP ~270 °C) and distinct lipophilicity (LogP ~0.91 vs. -0.47) [8][9] make it a valuable comparator in formulation development studies examining the relationship between nitrofuran-thiazole structure and physicochemical behavior. Procurement of furothiazole specifically, rather than generic nitrofuran analogs, ensures experimental reproducibility in studies where these physicochemical properties are critical variables.

Application
Selection Property
Validation Focus
Mutagenicity SAR studies
Ames TA100 mutagenic response range
Nitrofuran-thiazole scaffold potency
Biofilm antimicrobial screening
P. aeruginosa biofilm inhibition activity
Reference compound response benchmarking
Urothelial carcinogenesis model
Bladder-specific metabolic activation
ANFT metabolite transformation potential
High-temperature synthetic protocols
Thermal stability and aprotic solubility
Physicochemical compatibility in non-aqueous synthesis

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